alpha-Pinene

Catalog No.
S571216
CAS No.
80-56-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Pinene

CAS Number

80-56-8

Product Name

alpha-Pinene

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

GRWFGVWFFZKLTI-UHFFFAOYSA-N

SMILES

CC1=CCC2CC1C2(C)C

solubility

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE
Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils
In water, 2.49 mg/L at 25 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-ene; (±)-2-Pinene; (±)-α-Pinene; 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; Acintene A; Leavo 95; NSC 7727; PC 500; PC 500 (terpene); Sylvapine A; alpha-Pinene; α-Pinene

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C

The exact mass of the compound alpha-Pinene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.83e-05 m0.00249 mg/ml at 25 °calmost insoluble in propylene glycol & glycerinesol in alcohol, chloroform, ether, glacial acetic acid, fixed oilsin water, 2.49 mg/l at 25 °cinsoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94523. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of alpha-pinene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Pinene (CAS 80-56-8) is a bicyclic monoterpene featuring a highly reactive endocyclic double bond and a strained cyclobutane ring. As the primary constituent of natural turpentine, it serves as a foundational chiral pool building block, a bio-based solvent, and a critical precursor for fine chemical synthesis. Procurement decisions typically hinge on its specific reactivity profile, which dictates its utility in acid-catalyzed isomerizations, hydration reactions, and thermal cracking. These structural features distinctly differentiate its processability, volatility, and downstream product yields from its exocyclic isomer, beta-pinene, and monocyclic alternatives like limonene [1].

Research Fit

1 Chiral monoterpene requiring enantiomeric purity specification for reproducible pharmacology and chemical ecology research.
2 Exists as (+)- and (−)-enantiomers; co-occurring β-pinene and limonene contaminants demand verified composition.
3 Relevant for chiral pool synthesis, atmospheric BVOC oxidation models, and semiochemical lure formulation.

Substituting alpha-pinene with beta-pinene, limonene, or crude turpentine leads to divergent downstream product profiles and process inefficiencies. While alpha- and beta-pinene share the same molecular weight, the position of the double bond (endocyclic vs. exocyclic) fundamentally alters carbocation intermediates during acid catalysis and biradical formation during pyrolysis. For example, thermal cracking of beta-pinene yields myrcene, whereas alpha-pinene yields ocimene and alloocimene[1]. Furthermore, using crude turpentine introduces variable concentrations of delta-3-carene and camphene, which compromises enantiomeric purity and reproducibility in fine chemical synthesis, making pure alpha-pinene a strict requirement for targeted derivatization.

Substitution Risk

(+)-α-Pinene
Racemic α-pinene / turpentine fraction
The inactive (−)-enantiomer may confound dose-response in anti-inflammatory or QS studies; biological readouts may shift significantly.
α-Pinene (either enantiomer)
β-Pinene (any enantiomer)
Structural isomer with divergent bioactivity, toxicity, and reactivity; not interchangeable for chondroprotection or ecotoxicity assays.
Enantiomerically enriched α-pinene
Bulk turpentine distillate
Co-occurring monoterpenes (limonene, camphene) alter polymerization kinetics and oxidative stability; may compromise method reproducibility.

Skeletal Rearrangement Selectivity in Camphene Synthesis

Under acid-catalyzed isomerization, the endocyclic double bond of alpha-pinene undergoes protonation and skeletal rearrangement to form camphene with high efficiency. Using heterogeneous solid acid catalysts, alpha-pinene achieves >95% conversion with camphene selectivities reaching 40-80% depending on the catalyst system [1]. In contrast, substituting pure alpha-pinene with crude turpentine introduces competitive side reactions from other terpenes, lowering the overall camphene yield and complicating downstream purification.

Evidence DimensionCamphene selectivity via acid catalysis
Target Compound Dataalpha-pinene (up to 80% selectivity in optimized systems)
Comparator Or BaselineCrude turpentine (variable yield, requires extensive fractional distillation)
Quantified DifferencePure alpha-pinene maximizes camphene yield without the byproduct burden of crude mixtures.
ConditionsAcid-catalyzed isomerization using solid acid or resin catalysts at 100-160°C.

Procuring high-purity alpha-pinene is essential for maximizing yield and minimizing purification costs in the industrial synthesis of camphor and isoborneol.

Chondroprotection selectivity
Head-to-head
(+)-α-Pinene: active NF-κB/JNK inhibition; (−)-α-pinene: less active; β-pinene: inactive in human chondrocytes
Reported enantiomer-specific pathway inhibition context
Activity resides in (+)-stereochemistry; racemic mixture may reduce observed potency

Thermal Pyrolysis Product Divergence

The thermal cracking of pinene isomers is highly dependent on double-bond position. Pyrolysis of beta-pinene at 573–873 K predominantly yields myrcene (up to 85% yield) due to the cleavage of the allylic carbon-carbon bond adjacent to the exocyclic double bond [1]. Conversely, pyrolysis of alpha-pinene yields ocimene and alloocimene, with virtually no myrcene formation[2]. This absolute divergence in thermal degradation pathways makes the two isomers non-interchangeable in pyrolytic applications.

Evidence DimensionPrimary pyrolysis product
Target Compound Dataalpha-pinene (Ocimene and alloocimene)
Comparator Or Baselinebeta-pinene (Myrcene, up to 85% yield)
Quantified DifferenceComplete divergence in acyclic terpene products based on double-bond position.
ConditionsThermal pyrolysis at 573–873 K without catalyst.

Buyers must select alpha-pinene specifically when targeting alloocimene or ocimene, as beta-pinene will exclusively drive the reaction toward myrcene.

QS inhibition potency
Head-to-head
MQSIC 0.38 ± 0.18 mg/mL; 67.02% violacein inhibition at 0.50 mg/mL
Supports enantiomer-specific QS screening context
R-(+)-enantiomer required for meaningful detection; S-(−) shows markedly lower inhibition

Evaporation Rate and Solvent Volatility

As a bio-based solvent, alpha-pinene offers a distinct volatility profile compared to monocyclic terpenes. alpha-Pinene exhibits a boiling point of approximately 155°C, whereas d-limonene boils at 176°C [1]. This 21°C difference results in a significantly faster evaporation rate for alpha-pinene, making it more suitable for formulations requiring rapid drying times, such as specialized paint thinners and industrial cleaning agents, where limonene would leave a prolonged residual film.

Evidence DimensionBoiling point and evaporation profile
Target Compound Dataalpha-pinene (~155°C)
Comparator Or Baselined-limonene (~176°C)
Quantified Difference21°C lower boiling point for alpha-pinene.
ConditionsStandard atmospheric pressure (101.3 kPa).

Formulators must procure alpha-pinene over limonene when developing green solvents that require fast evaporation and zero residue.

Field trapping preference
Field comparison
(+)-enriched lure caught significantly more D. frontalis than (−)-enriched lure (P < 0.05)
Enantiomer-dependent semiochemical response context
Racemic lure performed similarly to (+)-enriched; (−)-enriched lure underperforms

Secondary Organic Aerosol (SOA) Yield in Atmospheric Modeling

In environmental chamber studies, alpha-pinene is the standard baseline for modeling biogenic SOA formation. Ozonolysis of alpha-pinene yields approximately 9% to 27% SOA mass under typical dark conditions [1]. In contrast, limonene, which contains both endocyclic and exocyclic double bonds, exhibits a much higher SOA yield of roughly 53% under similar conditions [2]. Substituting alpha-pinene with limonene or beta-pinene in chamber experiments fundamentally alters the nucleation kinetics and mass yields.

Evidence DimensionSOA mass yield via dark ozonolysis
Target Compound Dataalpha-pinene (9–27% yield)
Comparator Or BaselineLimonene (~53% yield)
Quantified DifferenceLimonene produces roughly double the SOA mass of alpha-pinene.
ConditionsDark ozonolysis in environmental chambers with seed particles.

For atmospheric chemistry research, procuring high-purity alpha-pinene is critical to establishing accurate, reproducible baselines for endocyclic monoterpene oxidation.

Singlet oxygen reactivity
Head-to-head
Ea 48 kJ/mol (α) vs 139 kJ/mol (β); ~1.5×10⁴-fold faster at 298 K
Supports oxidative stability ranking context
α-Pinene far more reactive with O₂¹Δg; formulation shelf-life implications
Cationic polymerization
Reported comparison
β-pinene > limonene > α-pinene (AlCl₃); SbCl₃ accelerates α-pinene, retards β-pinene
Catalyst-dependent reactivity comparison context
Binary catalyst system required for α-pinene; β-pinene-optimized protocols may fail
Brine shrimp lethality
Head-to-head
α-Pinene (both enantiomers): non-toxic; S-(−)-β-pinene: 90.82% mortality
Enantiomer- and isomer-dependent ecotoxicity context
β-Pinene substitution risks toxicity misclassification in environmental screens

Precursor for Camphor and Isoborneol Synthesis

Due to its high selectivity for skeletal rearrangement to camphene under acid catalysis, alpha-pinene is the required starting material for the industrial synthesis of isoborneol and camphor. Beta-pinene and crude turpentine cannot achieve the same yield and purity without extensive downstream processing [1].

Production of Ocimene and Alloocimene via Thermal Cracking

For the synthesis of acyclic terpenes like ocimene and alloocimene, alpha-pinene is the necessary pyrolytic precursor. Beta-pinene is strictly avoided in this process, as its thermal cracking exclusively yields myrcene [2].

Fast-Evaporating Bio-Based Solvent Formulations

In the formulation of eco-friendly paint thinners, adhesives, and industrial degreasers, alpha-pinene is selected over limonene when a faster evaporation rate is required. Its lower boiling point ensures rapid drying without leaving a residual film [3].

Baseline Model Compound for Atmospheric Aerosol Studies

alpha-Pinene is procured as the definitive model compound for simulating biogenic secondary organic aerosol (SOA) formation. Its specific SOA mass yield profile during dark ozonolysis provides the baseline against which other terpenes, like limonene, are measured [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoarthritis chondroprotection pathway studies
(+)-α-Pinene enantiomeric purity
NF-κB/JNK pathway modulation and MMP suppression in chondrocyte models
Quorum sensing inhibitor screening
R-(+)-α-pinene enantiomer identity
Violacein inhibition and MQSIC comparison in C. violaceum
Bark beetle semiochemical monitoring
(+)-Enantiomer-enriched α-pinene
Field trap catch enhancement and EAG response threshold evaluation
Atmospheric BVOC oxidation modeling
High singlet oxygen reactivity of α-pinene
Activation energy comparison and SOA formation kinetics

Physical Description

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent.
Liquid
Colorless liquid with an odor of turpentine; [HSDB]
Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS]
Colourless mobile liquid; warm, resinous, pine-like aroma
A clear colorless liquid with a turpentine odor.

Color/Form

Colorless, transparent liquid
COLORLESS, MOBILE LIQUID

XLogP3

2.8

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

313.2 °F at 760 mmHg (NTP, 1992)
156 °C at 760 mm Hg
313.2 °F

Flash Point

91 °F (NTP, 1992)
33 °C
91 °F (33 °C) (CLOSED CUP)
91 °F

Heavy Atom Count

10

Vapor Density

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.7 (Air = 1)
4.7

Density

0.858 (USCG, 1999) - Less dense than water; will float
Density: 0.8592 at 20 °C/4 °C
DENSITY: 0.8625 AT 15 °C
0.855-0.860
0.858

LogP

4.83 (LogP)
4.83
log Kow = 4.83
4.44

Odor

CHARACTERISTIC ODOR OF PINE
Odor of turpentine

Melting Point

-67 °F (NTP, 1992)
-62.5 °C
-67 °F

UNII

JPF3YI7O34

Related CAS

6993-66-4

GHS Hazard Statements

Aggregated GHS information provided by 668 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 668 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 635 of 668 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (84.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (57.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (91.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (91.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mmHg at 99.1 °F (NTP, 1992)
4.75 [mmHg]
4.75 mm Hg at 25 °C
10 mmHg at 99.1 °F

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

67762-73-6
80-56-8
25766-18-1
2437-95-8
7785-70-8

Absorption Distribution and Excretion

Absorbed through skin, lungs, intestine.
The toxicokinetics of alpha-pinene (a-pinene) were studied in humans. The study group consisted of eight healthy males, average age 31 years. They were exposed to 0, 10, 225, or 450 mg/cu m (+)-alpha-pinene or 450 mg/cu m (-)-alpha-pinene for 2 hr in an inhalation chamber. During exposure they exercised on a cycle ergometer at the rate 50 watts. Average pulmonary uptake of (+)-alpha-pinene and (-)-alpha-pinene amounted to 59% of the exposure concn. Absolute uptake increased linearly with concn. Blood alpha-pinene concn increased rapidly at first then tapered off. Mean blood concn at the end of exposure were linearly related to inhaled concn. Elimination of alpha-pinene from the blood was triphasic. Half times for elimination of inhaled (+)-alpha-pinene from the blood during the three phases were 4.8, 39, and 695 minutes. Elimination half times fo (-)-alpha-pinene were 5.6, 40, and 555 minutes. Cumulative urinary excretion of unchanged alpha-pinene amounted to less than 0.001% of each dose. Respiratory elimination of (+)-alpha-pinene and (-)-alpha-pinene was 7.7 and 7.5% of total uptake, respectively. Five subjects complained of eye, nose, and throat irritation. No exposure related changes in lung function were seen. At the concn tested the capacity of the liver to metabolize alpha-pinene is not exceeded. (+)-alpha-Pinene and (-)-alpha-pinene show similar pharmacokinetic behavior. alpha-Pinene is readily metabolized and elimination of unchanged alpha-pinene is very low.
... Eight male volunteers were exposed to 450 mg/cu m turpentine by inhalation (2 hr, 50 W) in an exposure chamber. ...The mean relative uptakes of alpha-pinene, beta-pinene, and 3-carene were 62%, 66%, and 68% respectively, of the amount supplied. Between 2% and 5% of the net uptake was excreted unchanged in the expired air after the end of exposure. The mean blood clearance 21 hours after exposure (CL21hr) of alpha-pinene, beta-pinene and 3-carene, were 0.8, 0.5, and 0.4 l.per kg per hr, respectively. The mean half lives (t1/2) of the last phase of alpha-pinene, beta-pinene, and 3-carene averaged 32, 25, and 42 hours, respectively. The t1/2s agreed with previously calculated half lives from single exposures. The total blood clearance CL21hr of 3-carene found in this turpentine study was lower, and CL4hr of 3-carene was significantly lower than the values obtained from similar exposure to pure 3-carene. The subjects attending both exposure to turpentine and to pure alpha-pinene at 450 mg/cu m had lower CL4hr during the exposure to turpentine ... Toxicokinetics ... show small, if any, interactions between alpha-pinene, beta-pinene, and 3-carene...
Following immersion of young pigs & one human subject for 30 minutes in baths containing 150 mL of a pine-oil mixture (Fichtennadel-Latschenkieferol Kneipp) in 450 L of water, alpha- & beta-pinene & limonene (components of Latschenkieferol) were detected in exhaled air within 20 minutes reaching maximum levels 50-75 minutes after start of the bath & remaining detectable after 1 day.

Metabolism Metabolites

... The main metabolic pathways are hydratation, hydroxylation, rearrangement, and acetylation. Five metabolites were identified.
The urinary excretion of verbenols after inhalation of alpha-pinene enantiomers was studied. Healthy male subjects were exposed to 10, 225, or 450 mg/cu m (+)alpha-pinene or 450 mg/cu m (-)alpha-pinene for 2 hr while performing light exercise. Exhaled air samples were collected after exposure, and urine samples were obtained before and after pinene exposure. Respiratory elimination of both pinenes was similar; at a concn of 450 mg/cu m, 7.7% of the total uptake of (+)alpha-pinene and 7.5% of the total uptake of (-)alpha-pinene was eliminated. Urinary excretion of verbenol 4 hr after exposure to (+)alpha-pinene ranged from 1.7% at 450 mg/cu m to 3.8% at a dose of 10 mg/cu m. Urinary excretion of (-)alpha-pinene was similar. A semilogarithmic plot of the excretion data suggested the existence of more than one rate constant for the elimination of (+)alpha-pinene and (-)alpha-pinene. Most of the verbenols were eliminated within 20 hr after a 2 hr exposure. The renal excretion of unchanged alpha-pinene was less than 0.001%. The determination of urinary verbenols may be useful as a biological exposure index for exposure to terpenes.
The biotransformation of (+)-, (-)-, and (+-)-alpha-pinenes, (-)-beta-pinene (nopinene), (-)-cis-pinane, (+)-3-carene, (-)-cis-carane, myrcene, and p-cymene in rabbits was investigated. The major metabolites were as follows: (-)-trans-verbenol from (+)-, (-)-, and (+/-)-alpha-pinenes; (-)-10-pinanol and (-)-1-p-menthene-7,8-diol from (-)-beta-pinene; (-)-alpha-terpineol and (-)-trans-sobrerol from (-)-cis-pinane; (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid from (+)-3-carene; carane-9,10-dicarboxylic acid from (-)-cis-carane; and myrcene-3(10)-glycol, myrcene-1,2-glycol, uroterpenol, and p-cymene-9-carboxylic acid from p-cymene. These metabolisms include allylic oxidation, epoxidation, stereoselective gem-dimethyl hydroxylation and its oxidation, cleavage of a conjugated double bond by epoxidation, and regioselective oxidation, some of which are not found usually in chemical reactions, and due to which various new compounds were determined. This biotransformation of the monoterpene hydrocarbons gave some insect pheromones in high yield.

Wikipedia

(-)-alpha-pinene

Biological Half Life

... Half times for elimination of inhaled (+)-alpha-pinene from the blood during the three phases were 4.8, 39, and 695 minutes. Elimination half times of (-)-alpha-pinene were 5.6, 40, and 555 minutes ...
... Eight male volunteers were exposed to 450 mg/cu m turpentine by inhalation (2 hr, 50 W) in an exposure chamber. ... The mean blood clearance 21 hours after exposure (CL21hr) of alpha-pinene, beta-pinene and 3-carene, were 0.8, 0.5, and 0.4 l.per kg per hr, respectively. The mean half lives (t1/2) of the last phase of alpha-pinene, beta-pinene, and 3-carene averaged 32, 25, and 42 hours, respectively. The t1/2s agreed with previously calculated half lives from single exposures...

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Obtained from oil of turpentine which contains 58-65% alpha-pinene along with 30% beta-pinene.
Isolation of d-alpha-pinene from Port Oxford cedar wood oil (Chamaecyparis lawsoniama Parl., Pinaceae) ... Isolation of l-alpha-pinene from mandarin peel oil (Citrus reticulata Blando, Rutaceae).
Pure alpha-pinene is obtained by distillation of turpentine oils.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-: ACTIVE
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Epoxidation of alpha-pinene gives pinene oxide which is isomerized to give campholenic aldehyde, an important feedstock for a variety of sandalwood materials.
Pyrolysis yields a mixture of ocimene and allocimene

Analytic Laboratory Methods

ALPHA-PINENE WAS CONFIRMED BY COMBINATION OF GC/MS METHOD.
13(C) NUCLEAR MAGNETIC RESONANCE ANALYSIS INDICATED THAT THE VOLATILE FRACTION OF DALMATION SAGE OIL CONTAINED ALPHA-PINENE.
THE CONTENTS OF ALPHA-PINENE IN PINE OILS, DETERMINED BY GC, WAS USED TO DETECT THE QUALITY & POSSIBLE ADULTERATIONS.
MAIN CONSTITUENT OF PETROL FRACTION, ALPHA-PINENE WAS INVESTIGATED BY MEANS OF LIQUID & GLC, IR, NUCLEAR MAGNETIC RESONANCE, & MS.
For more Analytic Laboratory Methods (Complete) data for ALPHA-PINENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urine from sawmill workers exposed to alpha-pinene, beta-pinene, and DELTA3-carene was collected and hydrolyzed with beta-glucuronidase at pH 5.0 for 24 hr at 37 deg. After hydrolysis, the urine was cleaned on a SEP-PAK C18 cartridge. The cartridge was eluted with n-heptane. The eluate was injected onto a GC equipped with a 25-m (0.32-mm ID) SP-1000 capillary column. The major peak in the chromatogram was identified by GC/MS as trans-verbenol by electron impact at 70 eV. Cis-Verbenol was also identified. These metabolites could not be detected in nonhydrolyzed urine from the exposed workers or in hydrolyzed urine from an unexposed individual. The recoveries of the verbenols from hydrolyzed urine were in the range of 85 to 94%, and the metabolites were stable both in urine and in n-heptane after sample cleaning at -20 °For at least 12 wk. These metabolites are probably formed from alpha-pinene by hydroxylation.

Storage Conditions

Keep container closed. Keep away from heat, sparks, and open flame.
1. Renbaum-Wolff L, Grayson JW, Bateman AP, Kuwata M, Sellier M, Murray BJ, Shilling JE, Martin ST, Bertram AK. Viscosity of α-pinene secondary organic material and implications for particle growth and reactivity. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8014-9. doi: 10.1073/pnas.1219548110. Epub 2013 Apr 25. PMID: 23620520; PMCID: PMC3657821.

2. Henry KM, Donahue NM. Photochemical aging of α-pinene secondary organic aerosol: effects of OH radical sources and photolysis. J Phys Chem A. 2012 Jun 21;116(24):5932-40. doi: 10.1021/jp210288s. Epub 2012 Mar 22. PMID: 22439909.

3. Henry KM, Lohaus T, Donahue NM. Organic aerosol yields from α-pinene oxidation: bridging the gap between first-generation yields and aging chemistry. Environ Sci Technol. 2012 Nov 20;46(22):12347-54. doi: 10.1021/es302060y. Epub 2012 Oct 31. PMID: 23088520.

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